Deposition Chemistry: Metallic Lead vs. Lead Oxide Film Formation in CVD
Pb(hfac)₂ undergoes a fundamentally different thermal decomposition pathway compared to lead β-diketonates with aliphatic ligands. Under low-pressure CVD conditions, fluorine-containing precursors like Pb(hfac)₂ selectively deposit metallic lead (Pb), whereas aliphatic analogs such as Pb(acac)₂ and Pb(thd)₂ deposit lead oxide (PbO), even in the presence of oxygen [1].
| Evidence Dimension | CVD Decomposition Product |
|---|---|
| Target Compound Data | Metallic Lead (Pb) |
| Comparator Or Baseline | Aliphatic Pb(II) β-diketonates (e.g., Pb(acac)₂, Pb(thd)₂) |
| Quantified Difference | Qualitative change in film composition (Pb vs. PbO) |
| Conditions | Low-pressure CVD process |
Why This Matters
This dictates the final material phase and electrical properties of the deposited film, meaning Pb(hfac)₂ is the required precursor for applications demanding metallic lead layers rather than insulating oxide layers.
- [1] Turgambaeva, A. E., Krisyuk, V. V., & Igumenov, I. K. (1998). Volatile Lead β-Diketonates as CVD Precursors. Chemical Vapor Deposition, 4(2), 43-46. View Source
